2-Ethoxypyrimidine-5-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of organic chemistry. google.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its biological importance. google.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery.
In modern organic synthesis, pyrimidine derivatives are highly sought after due to their diverse chemical reactivity and their ability to serve as precursors for a wide array of complex molecules. The electronic nature of the pyrimidine ring, characterized by its electron-deficient properties, allows for a variety of chemical transformations. This has led to the development of numerous synthetic methodologies for the construction and functionalization of the pyrimidine core, making it an attractive target for synthetic chemists.
Historical Context of Pyrimidine-5-carboxylic Acid Derivatives Research
Research into pyrimidine-5-carboxylic acid and its derivatives has a rich history, driven by the quest for new therapeutic agents and a deeper understanding of biological processes. Early investigations laid the groundwork for the synthesis of these compounds, often involving the condensation of three-carbon synthons with amidines or related nitrogen-containing species. Over the decades, the synthetic toolbox has expanded significantly, allowing for more efficient and versatile routes to these valuable molecules. The introduction of substituents at various positions on the pyrimidine ring, including the C-2, C-4, and C-6 positions, has been a key focus of research, as these modifications can dramatically alter the compound's physical, chemical, and biological properties.
Scope of Academic Inquiry for 2-Ethoxypyrimidine-5-carboxylic Acid
While the broader class of pyrimidine-5-carboxylic acids has been extensively studied, the academic inquiry into this compound specifically appears to be more limited in publicly accessible literature. Much of the research has focused on analogues with different substituents at the 2-position, such as 2-amino, 2-chloro, 2-hydroxy, and 2-methyl derivatives. google.comnih.govnih.gov Nevertheless, the established importance of this class of compounds suggests that this compound holds significant potential as a valuable intermediate in the synthesis of novel organic molecules. Academic inquiry would likely focus on its utility as a building block for more complex, biologically active compounds, leveraging the reactivity of both the carboxylic acid and the ethoxy group.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-8-3-5(4-9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASPYCVGVQZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxypyrimidine 5 Carboxylic Acid and Analogues
Direct Synthetic Routes to Pyrimidine-5-carboxylic Acid Esters
Direct synthetic methods offer an efficient approach to constructing the pyrimidine-5-carboxylic acid ester scaffold in a limited number of steps, often through convergent strategies that build the heterocyclic ring and introduce the desired functionalities simultaneously.
Condensation Reactions with Activated Propenol Derivatives and Amidinium Salts
A robust and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an activated propenol derivative with an appropriate amidinium salt. rsc.org This strategy provides a direct route to pyrimidines that are unsubstituted at the 4-position, a structural motif that can be challenging to obtain through other methods. rsc.org
The key activated propenol derivative is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This stable reagent is prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride. rsc.org This sodium salt can then be reacted with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. rsc.org For the synthesis of a 2-ethoxypyrimidine (B1642859) derivative, O-ethylisourea or a related ethoxyamidinium salt would be the required condensation partner.
The versatility of this method is demonstrated by its applicability to a wide range of functional groups on the amidinium salt, making it a valuable tool for generating diverse libraries of pyrimidine-5-carboxylic acid esters. rsc.org
Table 1: Examples of 2-Substituted Pyrimidine-5-carboxylic Esters Synthesized via Condensation rsc.org
| Amidinium Salt Reactant | 2-Substituent on Pyrimidine (B1678525) Product | Yield (%) |
| Formamidinium acetate | H | 75 |
| Acetamidinium chloride | CH₃ | 82 |
| Benzamidinium chloride | Phenyl | 85 |
| Guanidinium carbonate | NH₂ | 68 |
One-Pot Green Synthesis Approaches Utilizing Environmentally Friendly Catalysts
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. One-pot reactions, often assisted by microwave irradiation and employing green solvents and catalysts, have emerged as a powerful strategy for the synthesis of pyrimidine derivatives. researchgate.netrsc.org These approaches offer several advantages, including reduced reaction times, higher yields, and minimized waste generation. researchgate.net
For the synthesis of pyrimidine-5-carboxylic acid analogues, a one-pot, three-component reaction can be employed. This typically involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. researchgate.net To specifically target a 2-ethoxypyrimidine-5-carboxylic acid ester, a β-formyl ester derivative would be required as the three-carbon component, along with O-ethylisourea as the amidine source.
The use of environmentally friendly catalysts, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, has been reported for the green synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. rsc.org Such approaches, particularly when combined with microwave heating, can significantly enhance reaction rates and provide access to the desired products in a sustainable manner. researchgate.net The principles of these green methodologies can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Indirect Synthetic Pathways and Functional Group Interconversions Leading to Pyrimidine Carboxylic Acids
Indirect synthetic routes to pyrimidine carboxylic acids often involve the initial construction of a pyrimidine ring with a precursor functional group at the 5-position, which is then converted to the carboxylic acid in a subsequent step. These methods provide flexibility and are particularly useful when the desired substitution pattern is not readily accessible through direct methods.
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile group to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. rsc.org This method can be applied to the synthesis of pyrimidine-5-carboxylic acids, where a pyrimidine-5-carbonitrile serves as the key intermediate. The hydrolysis can be carried out under either acidic or basic conditions. rsc.org
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. rsc.org This process protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt. rsc.org
Base-catalyzed hydrolysis is performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). rsc.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This initially forms the salt of the carboxylic acid, which must then be neutralized with a strong acid in a separate workup step to afford the free carboxylic acid. rsc.org
The synthesis of the pyrimidine-5-carbonitrile precursor can be achieved through various methods, including one-pot multicomponent reactions. For instance, the reaction of an aldehyde, malononitrile, and a urea or thiourea derivative can provide a straightforward route to substituted pyrimidine-5-carbonitriles. mdpi.com
Carboxylation of Organometallic Intermediates
The reaction of organometallic reagents with carbon dioxide is a classic and effective method for the formation of carboxylic acids. rsc.org This strategy can be employed for the synthesis of pyrimidine-5-carboxylic acids by first generating a pyrimidyl organometallic species. The two most common types of organometallic reagents used for this purpose are Grignard reagents and organolithium compounds. organic-chemistry.org
The process involves the reaction of a 5-halopyrimidine (e.g., 5-bromo-2-ethoxypyrimidine) with a suitable metal, such as magnesium to form a Grignard reagent, or an organolithium reagent via metal-halogen exchange. The resulting organometallic intermediate, which features a nucleophilic carbon at the 5-position of the pyrimidine ring, is then treated with carbon dioxide (often in the form of dry ice or gaseous CO2). rsc.org This nucleophilic addition to the electrophilic carbon of CO2 forms a carboxylate salt. organic-chemistry.org Subsequent acidic workup protonates the carboxylate to yield the desired pyrimidine-5-carboxylic acid. rsc.org
This method is advantageous as it allows for the introduction of the carboxylic acid group onto a pre-formed pyrimidine ring, offering a convergent synthetic approach.
Oxidation of Halomethyl Precursors via Transition Metal Catalysis for Heterocyclic Carboxylic Acids
While direct examples for the oxidation of a 5-halomethylpyrimidine to the corresponding carboxylic acid using transition metal catalysis are not extensively documented in the reviewed literature, this transformation represents a plausible synthetic route based on analogous reactions in other heterocyclic systems and with various transition metal catalysts. The oxidation of a methyl group or a halomethyl group to a carboxylic acid is a common transformation in organic synthesis.
Transition metals such as ruthenium, palladium, iron, and manganese are known to catalyze a wide range of oxidation reactions. rsc.orgresearchgate.net For instance, ruthenium catalysts, often in the form of ruthenium(III) chloride or ruthenium dioxide, in the presence of a co-oxidant, are powerful agents for the oxidation of various functional groups, including the cleavage of alkenes and alkynes to carboxylic acids. rsc.org Iron-based catalysts, in combination with an oxidant like oxygen or air, have been effectively used for the oxidation of alcohols to carboxylic acids at room temperature. organic-chemistry.orgresearchgate.net Similarly, manganese-based catalysts are known to be effective in various oxidation processes. rsc.org
The application of these catalytic systems to a 5-halomethylpyrimidine would likely involve the initial oxidation of the halomethyl group to an aldehyde, which would then be further oxidized to the carboxylic acid. The choice of catalyst, oxidant, and reaction conditions would be crucial to achieve high selectivity and yield, and to avoid over-oxidation or degradation of the pyrimidine ring. While this specific application to halomethylpyrimidines requires further investigation, the principles of transition metal-catalyzed oxidation provide a strong foundation for the development of such a synthetic methodology.
Advanced Catalytic Approaches in Pyrimidine Carboxylic Acid Synthesis
Modern organic synthesis has increasingly turned to dual catalytic systems that merge the unique reactivities of photoredox catalysis and transition metal catalysis. These approaches enable the formation of challenging chemical bonds under mild conditions, providing powerful tools for the functionalization of heterocyclic compounds like pyrimidines.
Photoredox and Nickel Catalysis in Cross-Electrophile Coupling Reactions
The combination of photoredox catalysis and nickel catalysis has emerged as a robust platform for cross-electrophile coupling, a strategy that joins two different electrophiles, typically an alkyl halide and an aryl halide. nih.gov This methodology avoids the need for pre-formed, often sensitive, organometallic reagents.
The general mechanism initiates with the visible-light-excited photocatalyst reducing a Ni(II) precatalyst to a more reactive Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl or heteroaryl halide (such as a 5-halopyrimidine) to form a (hetero)aryl-Ni(II) intermediate. In a parallel cycle, the excited photocatalyst can also activate an alkyl electrophile, often through a single-electron transfer (SET) process, to generate an alkyl radical. This radical is then captured by the (hetero)aryl-Ni(II) complex, forming a high-valent Ni(III) intermediate. Subsequent reductive elimination furnishes the desired C-C coupled product and regenerates a Ni(I) species, which is then reduced back to Ni(0) by the photocatalyst to complete the catalytic cycle. nih.govnih.gov
While direct examples for the synthesis of this compound using this method are not extensively documented, the utility of this approach has been demonstrated for the functionalization of pyrimidine rings. For instance, the coupling of 5-iodopyrimidine (B189635) with other coupling partners has been successfully achieved, showcasing the viability of pyrimidines as substrates in photoredox/nickel-catalyzed reactions. researchgate.net This strategy holds significant potential for constructing analogues by coupling various alkyl electrophiles at the 5-position of a suitable 2-ethoxypyrimidine halide precursor.
Cobalt-Photoredox Dual Catalysis for Decarboxylative Transformations
Decarboxylative coupling reactions represent a powerful strategy for the functionalization of (hetero)aromatic carboxylic acids, using the carboxyl group as a traceless activating group. The synergistic combination of a photocatalyst and a cobalt catalyst has proven effective for such transformations. nih.gov This approach is particularly relevant for the modification of existing pyrimidine carboxylic acids.
In a typical cobalt-photoredox dual catalytic cycle for decarboxylative functionalization, the photocatalyst, upon excitation by visible light, initiates a single-electron transfer with the carboxylate (formed by deprotonation of the carboxylic acid). This leads to the formation of a carboxyl radical, which readily extrudes carbon dioxide to generate a (hetero)aryl radical. This radical can then engage in various bond-forming events. The role of the cobalt catalyst is often to facilitate the desired transformation of this radical, for example, by acting as a hydrogen atom transfer (HAT) agent or by participating in a cross-coupling cycle. nih.govnih.gov This avoids the need for stoichiometric oxidants by promoting hydrogen evolution. unl.edu
This methodology could be applied to transform this compound into a variety of analogues. By generating a 2-ethoxypyrimidin-5-yl radical via decarboxylation, subsequent coupling with different radical acceptors could introduce diverse functional groups at the 5-position. While the primary literature has focused on decarboxylative eliminations or couplings with α-oxo acids, the underlying principle of generating aryl radicals from heteroaromatic carboxylic acids is well-established and applicable. nih.govnih.govorganic-chemistry.org
Optimization of Reaction Conditions: Investigation of Solvent, Ligand, and Base Effects
The efficiency and selectivity of dual catalytic reactions are highly dependent on the careful optimization of various parameters, including the choice of solvent, ligand, and base.
Solvent Effects: The solvent plays a crucial role in dissolving reactants and catalysts, and its polarity can significantly influence the stability of charged intermediates and the efficiency of single-electron transfer steps. In photoredox/cobalt-catalyzed decarboxylative eliminations, polar aprotic solvents like DMSO and DMF have been shown to be superior, likely due to their ability to solvate key intermediates in the catalytic cycle. unl.edu The addition of a co-solvent, such as water, can sometimes improve reagent solubility and enhance reaction yields, although excessive amounts of protic solvents can lead to undesired side reactions. nih.gov
Ligand Effects: In nickel-catalyzed cross-coupling reactions, the ligand bound to the nickel center is paramount in controlling the catalyst's stability, reactivity, and selectivity. The ligand influences the rates of oxidative addition and reductive elimination and can prevent catalyst deactivation. For photoredox/nickel dual catalysis, bipyridine- and bis(oxazoline)-based ligands are commonly employed. nih.gov The electronic and steric properties of the ligand must be fine-tuned for each specific transformation to achieve optimal results.
Base Effects: The choice and stoichiometry of the base are critical, particularly in decarboxylative couplings where it is required to deprotonate the carboxylic acid to form the active carboxylate species. The strength of the base must be sufficient to ensure deprotonation but not so strong as to interfere with other components of the catalytic system. unl.edu In some cobalt-catalyzed systems, inorganic bases such as cesium carbonate or potassium phosphate (B84403) are effective, while organic bases may be incompatible due to their potential to coordinate with the metal center. nih.gov The optimal base is highly substrate- and system-dependent.
The following tables summarize optimization data from studies on related catalytic systems, illustrating the profound impact of these reaction parameters.
Table 1: Optimization of Base and Solvent in a Cobalt-Photoredox Catalyzed Decarboxylative Coupling Analogue (Data derived from a representative system for olefin aroylation) nih.gov
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | Cs₂CO₃ (0.1) | DME | 65 |
| 2 | K₂CO₃ (0.1) | DME | 58 |
| 3 | K₃PO₄ (0.1) | DME | 45 |
| 4 | DBU (1.0) | DME | <5 |
| 5 | Cs₂CO₃ (0.1) | MeCN | 42 |
| 6 | Cs₂CO₃ (0.1) | Dioxane | 33 |
| 7 | Cs₂CO₃ (0.1) | DME/H₂O (10:1) | 71 |
Table 2: Ligand and Solvent Screening for a Nickel-Photoredox Cross-Coupling Analogue (Data derived from a representative system for C-N coupling) researchgate.net
| Entry | Nickel Catalyst | Ligand | Solvent | Yield (%) |
| 1 | NiCl₂·glyme | dtbbpy | DMF | 75 |
| 2 | NiBr₂ | dtbbpy | DMF | 70 |
| 3 | Ni(acac)₂ | dtbbpy | DMF | 68 |
| 4 | NiCl₂·glyme | bipy | DMF | 55 |
| 5 | NiCl₂·glyme | dmbpy | DMF | 65 |
| 6 | NiCl₂·glyme | dtbbpy | DMA | 80 |
| 7 | NiCl₂·glyme | dtbbpy | DMSO | 62 |
| 8 | NiCl₂·glyme | None | DMF | <10 |
These tables underscore the necessity of empirical screening of reaction conditions to achieve high efficiency in the synthesis of complex molecules like this compound and its derivatives using advanced catalytic methods.
Mechanistic Investigations of 2 Ethoxypyrimidine 5 Carboxylic Acid Transformations
Elucidation of Reaction Pathways Using Mechanistic Probes and In Situ Spectroscopy
The study of reaction mechanisms involving pyrimidine (B1678525) derivatives often utilizes mechanistic probes and in situ spectroscopic methods to understand the transformation pathways. Chemical probes, which are molecules designed to investigate biological systems, can be adapted to study reaction mechanisms by tracking their incorporation or transformation. nih.govnih.gov For instance, pyrimidine nucleoside analogues can serve as probes to monitor DNA synthesis. nih.gov In the context of 2-ethoxypyrimidine-5-carboxylic acid, isotopic labeling, a form of mechanistic probe, could be employed. For example, using an oxygen-18 labeled alcohol in an esterification reaction helps to elucidate the mechanism by tracking which bonds are broken. libretexts.org
In situ spectroscopy, such as NMR and IR, allows for the real-time observation of reactants, intermediates, and products. This provides valuable kinetic and structural information. For example, in the decarboxylation of pyrimidine-2-carboxylic acid, spectrophotometry was used to follow the decrease in absorbance of the starting material over time, allowing for the determination of reaction rates under various conditions. cdnsciencepub.com
Nucleophilic Acyl Substitution Reactions at the Carboxyl Group
The carboxyl group of this compound is a site for nucleophilic acyl substitution, a fundamental reaction class for carboxylic acids and their derivatives. pressbooks.pubuomustansiriyah.edu.iq These reactions generally proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group; better leaving groups are weaker bases. pressbooks.pub
The synthesis of various derivatives from this compound follows established nucleophilic acyl substitution pathways.
Acyl Chlorides are synthesized by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). savemyexams.comchemistrystudent.com With thionyl chloride, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. libretexts.orgkhanacademy.org
Anhydrides can be formed by the reaction of an acid chloride with a carboxylate anion. uomustansiriyah.edu.iq
Esters are commonly formed through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. libretexts.org The reaction is reversible. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water. libretexts.org
Amides are typically formed by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. savemyexams.com Direct reaction with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org Coupling reagents can also be used to facilitate amide bond formation. researchgate.net
| Derivative | Typical Reagents | Key Mechanistic Feature |
| Acyl Chloride | Thionyl chloride (SOCl₂) | Formation of a chlorosulfite intermediate |
| Anhydride | Acyl chloride and carboxylate | Nucleophilic attack on the acyl chloride |
| Ester | Alcohol and acid catalyst | Acid-catalyzed nucleophilic attack by alcohol |
| Amide | Amine (often via acyl chloride) | Nucleophilic attack by amine on an activated carboxyl group |
The hydrolysis of derivatives of this compound, such as esters and amides, can be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol or amine. savemyexams.com
Base-Catalyzed Hydrolysis (Saponification) of esters involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then expels an alkoxide ion to form the carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. uomustansiriyah.edu.iqyoutube.com The alkaline hydrolysis of some pyrimidine-5-carboxylic acid esters can sometimes lead to rearrangements, although this is not a general occurrence. researchgate.net
Decarboxylation Reactions: Mechanistic Insights and Control
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The ease of decarboxylation of pyrimidine carboxylic acids is dependent on the position of the carboxyl group. For instance, pyrimidine-5-carboxylic acids are significantly more stable and decarboxylate much more slowly than their 6-carboxy counterparts. nih.gov Ab initio simulations suggest that the spontaneous decarboxylation in water can proceed through the direct elimination of CO₂ with the assistance of an explicit water molecule. nih.govnih.gov
The decarboxylation of pyrimidine-2-carboxylic acid has been shown to proceed through a Hammick-type mechanism, where the monoprotonated acid loses carbon dioxide to form an ylide intermediate that is stabilized by the adjacent positively charged nitrogen atoms. cdnsciencepub.com Control over decarboxylation is crucial in synthetic chemistry and is often achieved by careful management of reaction conditions such as temperature and pH.
Heterocyclic Ring Transformations and Rearrangements of Pyrimidine Systems
The pyrimidine ring can undergo various transformations and rearrangements, often initiated by nucleophilic attack. wur.nl These reactions can lead to the formation of other heterocyclic systems. For example, some N-methylpyrimidinium salts react with carbanions to form pyridine derivatives. wur.nl The reaction of some pyrimidine derivatives with alkali can lead to a recyclization where the pyrimidine ring is cleaved and then reclosed to form a different pyrimidine structure. researchgate.net
Structure-Reactivity Relationships in Heterocyclic Conversions
The reactivity of the pyrimidine ring is significantly influenced by the electronic properties of its substituents. In this compound, the ethoxy group at the 2-position and the carboxylic acid group at the 5-position dictate the molecule's behavior in heterocyclic conversions. The pyrimidine ring is inherently electron-deficient, particularly at the 2-, 4-, and 6-positions, due to the presence of two electronegative nitrogen atoms. scialert.netwikipedia.org This electron deficiency facilitates nucleophilic attacks at these positions.
The 2-ethoxy group, being an electron-donating group through resonance, can modulate the reactivity of the pyrimidine core. It increases electron density in the ring, which can affect the rates and regioselectivity of various transformations. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the ethoxy group might influence the stability of the Meisenheimer intermediate, a key factor in determining the reaction outcome.
The carboxylic acid group at the 5-position is an electron-withdrawing group, which further influences the electronic distribution within the pyrimidine ring. This group can undergo various transformations, such as decarboxylation, which is a common reaction for heteroaromatic carboxylic acids. organic-chemistry.orgnih.govorganic-chemistry.org The ease of decarboxylation is often dependent on the stability of the resulting carbanion or the reaction conditions, including the presence of metal catalysts. tandfonline.comillinois.edu
Ring transformation reactions of pyrimidines often proceed through nucleophilic addition to the electron-deficient carbon atoms, followed by ring-opening and subsequent recyclization. wur.nl The nature of the substituents governs the initial site of nucleophilic attack and the stability of the intermediates, thereby controlling the final heterocyclic product. For this compound, the interplay between the electron-donating 2-ethoxy group and the electron-withdrawing 5-carboxylic acid group would be a critical factor in determining the course of such conversions.
To illustrate the potential structure-reactivity relationships, a hypothetical data table is presented below, based on general knowledge of pyrimidine chemistry.
Table 1: Predicted Reactivity of this compound in Various Heterocyclic Conversions
| Reaction Type | Predicted Reactivity | Key Influencing Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Moderate | Electron-donating 2-ethoxy group may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. |
| Decarboxylation | High (with catalyst) | The electron-withdrawing nature of the pyrimidine ring can stabilize the resulting anion, facilitating decarboxylation, especially with metal catalysts like silver or copper. organic-chemistry.orgnih.gov |
| Ring Transformation (e.g., with hydrazines) | Substituent Dependent | The initial nucleophilic attack and subsequent ring-opening/closing pathway will be directed by the electronic effects of both the ethoxy and carboxylic acid groups. |
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of organic reactions. For a molecule like this compound, where experimental data may be scarce, computational methods can provide valuable insights into its reactivity and transformation pathways.
DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification and characterization of transition states. wuxiapptec.comrsc.org For heterocyclic conversions of this compound, DFT can be employed to model the transition state structures for various potential pathways, such as SNAr or ring-opening reactions. The calculated activation energies for these transition states can help predict the most favorable reaction mechanism.
For example, in a hypothetical SNAr reaction, DFT could be used to calculate the energy barriers for nucleophilic attack at different positions of the pyrimidine ring, thus predicting the regioselectivity of the reaction. The analysis of the transition state geometry can reveal crucial information about bond breaking and bond forming processes.
Table 2: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution Reaction on a Substituted Pyrimidine
| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C4 | 22.5 | Less Favorable |
| C6 | 21.8 | More Favorable |
Catalysts and additives can significantly alter the energetics of a reaction by providing an alternative, lower-energy pathway. mdpi.comacs.org Computational studies are instrumental in understanding how these species interact with the reactants and intermediates to lower the activation barriers.
In the context of this compound transformations, DFT can be used to model the catalytic cycle of a reaction, such as a metal-catalyzed decarboxylation. tandfonline.com By calculating the energies of the catalyst-substrate complexes and the transition states for each step in the cycle, one can elucidate the role of the catalyst in promoting the reaction. For instance, in a silver-catalyzed decarboxylation, DFT could model the coordination of the silver ion to the carboxylic acid, the subsequent decarboxylation step, and the final protonation to yield the product. organic-chemistry.orgnih.gov This would provide a detailed understanding of how the catalyst influences the reaction energetics.
Furthermore, the effect of additives, such as bases or co-ligands, can also be computationally investigated. These studies can help in the rational design of more efficient catalytic systems for the transformation of this compound and related compounds.
Table 3: Hypothetical Influence of a Catalyst on the Decarboxylation of a Heteroaromatic Carboxylic Acid
| Reaction Condition | Calculated Activation Energy (kcal/mol) | Predicted Rate Enhancement |
|---|---|---|
| Uncatalyzed | 35.2 | - |
| Catalyzed | 24.7 | Significant |
Derivatization Strategies and Synthetic Applications of 2 Ethoxypyrimidine 5 Carboxylic Acid
Synthesis of Ester and Amide Derivatives
The transformation of the carboxylic acid moiety of 2-Ethoxypyrimidine-5-carboxylic acid into ester and amide derivatives is a fundamental strategy for creating diverse molecular structures. These reactions are typically high-yielding and can be achieved through various established synthetic protocols.
Direct Coupling and Carbodiimide-Mediated Derivatizations
Direct esterification of this compound can be accomplished through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. googleapis.compsu.edunih.gov This equilibrium-driven reaction often requires the use of excess alcohol or the removal of water to drive the reaction to completion. googleapis.comnih.gov
A more common and milder approach for both ester and amide synthesis involves the use of coupling agents, particularly carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgmdpi.comgoogle.comrsc.org These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a nucleophile, such as an alcohol or an amine, to form the corresponding ester or amide. acs.org
To enhance the efficiency of these coupling reactions and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. acs.orggoogle.comorganic-chemistry.org The combination of EDC and HOBt is a widely used system that facilitates the formation of an active ester intermediate, which is less prone to side reactions and effectively acylates the amine or alcohol. acs.orgorganic-chemistry.org The use of a base, such as diisopropylethylamine (DIPEA), is also common to neutralize the acid formed during the reaction and to facilitate the coupling process. acs.orgrsc.org
A typical protocol for amide synthesis involves the reaction of the carboxylic acid with EDC and a catalytic amount of HOBt in the presence of DMAP and DIPEA, which has been shown to be effective for coupling electron-deficient amines and functionalized carboxylic acids. acs.orgorganic-chemistry.org
Table 1: Common Reagents for Ester and Amide Synthesis
| Derivative | Method | Key Reagents | Notes |
| Ester | Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol or water removal. googleapis.comnih.gov |
| Ester/Amide | Carbodiimide Coupling | EDC or DCC, Alcohol or Amine | Forms a reactive O-acylisourea intermediate. acs.orgmdpi.comgoogle.com |
| Ester/Amide | Carbodiimide Coupling with Additives | EDC, HOBt, DMAP, DIPEA | HOBt and DMAP increase efficiency and reduce side reactions. acs.orgorganic-chemistry.org |
Selective Derivatization of Carboxylic Acids in Complex Molecular Scaffolds
In the context of complex molecules that contain multiple reactive sites, the selective derivatization of the carboxylic acid group of a pyrimidine (B1678525) moiety is a significant synthetic challenge. Achieving selectivity often relies on the careful choice of reagents and reaction conditions that favor the reaction at the carboxylic acid over other functional groups, such as hydroxyl or amino groups.
Uronium-based coupling agents, like TBTU and HATU, have been shown to facilitate the selective esterification of primary alcohols over secondary alcohols in diols and polyols. This selectivity is influenced by the choice of base and coupling agent, demonstrating that these reagents can be fine-tuned for specific transformations within complex structures.
While specific examples detailing the selective derivatization of this compound within a larger, complex molecule are not extensively documented in publicly available literature, the principles of chemoselectivity using modern coupling reagents would be applicable. Protecting group strategies may also be employed to temporarily block other reactive sites, allowing for the exclusive modification of the carboxylic acid.
Formation of Acid Anhydrides and Acyl Halides
For certain synthetic applications, the carboxylic acid must be converted into more reactive derivatives, such as acid anhydrides or acyl halides. These intermediates are highly electrophilic and can react with a broader range of nucleophiles under milder conditions than the parent carboxylic acid.
Acyl Halides: The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. ucla.eduresearchgate.netgoogle.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chloride ion. For instance, the synthesis of 5-halopyrimidine-4-carboxylates has been achieved via the corresponding acid chloride. ucla.edu
Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often at high temperatures. khanacademy.org A more controlled method involves the reaction of an acyl chloride with a carboxylate salt. khanacademy.orgnih.gov Mixed anhydrides can also be formed, which are useful in peptide synthesis and other acylation reactions. tcichemicals.com Reagents like triphenylphosphine (B44618) oxide and oxalyl chloride can also promote the formation of anhydrides from carboxylic acids under mild conditions. nih.gov
Introduction of Other Heterocyclic Moieties through Carboxylic Acid Functionality
The carboxylic acid group of this compound can be utilized as a synthetic handle to introduce other heterocyclic rings, thereby creating more complex and potentially bioactive molecules. This is typically achieved by first converting the carboxylic acid into an amide or ester, followed by further cyclization or coupling reactions.
One strategy involves forming an amide bond with a molecule that contains a second functional group capable of intramolecular reaction. For example, reacting the activated carboxylic acid with an ortho-substituted aniline (B41778) could lead to subsequent cyclization to form fused heterocyclic systems like benzimidazoles or benzoxazoles. organic-chemistry.org
Another powerful method is through cross-coupling reactions. While the carboxylic acid itself is not directly used in standard cross-coupling, it can be converted into a suitable coupling partner. For instance, decarboxylative cross-coupling reactions have been developed for 2-aminopyrimidine-5-carboxylic acids, allowing for the introduction of various substituents at the 5-position. researchgate.net It is also conceivable that the ethoxy group at the 2-position could be modified or that the carboxylic acid could be transformed into a halide or boronic acid to participate in reactions like the Suzuki coupling, which has been used to synthesize heteroarylpyrimidines. psu.edu
Stereoselective Transformations and Chiral Auxiliary Applications
The use of pyrimidine derivatives in stereoselective transformations is an area of growing interest, although specific applications of this compound as a chiral auxiliary are not well-documented. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orguwindsor.canih.gov After the desired stereocenter is created, the auxiliary is removed.
For a molecule like this compound to function as a chiral auxiliary, it would first need to be resolved into its separate enantiomers or be derivatized with a chiral moiety. The pyrimidine ring could then potentially influence the facial selectivity of reactions on a tethered substrate. While pyrimidine derivatives have been used to create chiral ligands for asymmetric catalysis, their direct use as chiral auxiliaries is less common. acs.orgmdpi.com
Kinetic Resolution of Racemic Carboxylic Acids and Alcohols
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. acs.orgnih.gov
While there is extensive research on the kinetic resolution of racemic alcohols and carboxylic acids using various chiral catalysts, including chiral (dimethylamino)pyridine derivatives and amidine-based catalysts, there is no specific mention in the reviewed literature of this compound or its derivatives being employed for this purpose. acs.orgmdpi.comacs.orgnih.gov The development of new chiral catalysts is an active area of research, and it is plausible that chiral pyrimidine-based structures could be explored for such applications in the future.
Computational Chemistry and Theoretical Modeling of 2 Ethoxypyrimidine 5 Carboxylic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting molecular properties.
Geometry Optimization and Conformational Landscape Analysis
A fundamental step in theoretical modeling is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 2-Ethoxypyrimidine-5-carboxylic acid, this process would involve exploring the rotational possibilities around the C-O bonds of the ethoxy group and the C-C bond connecting the carboxylic acid to the pyrimidine (B1678525) ring. The resulting conformational landscape would reveal the most probable shapes of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Once the optimized geometry is obtained, DFT calculations can be employed to predict various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be computed to help assign experimental absorption bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or vibrations of the pyrimidine ring.
Analysis of Electrostatic Potentials and Molecular Orbitals
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic transitions. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would model the movements of its atoms and its interactions with surrounding solvent molecules, such as water. This approach can provide valuable information on how the solvent influences the molecule's conformational preferences and behavior in solution.
Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Theoretical methods are instrumental in studying how molecules interact with each other. For this compound, these studies would focus on its potential to form hydrogen bonds via the carboxylic acid group and the nitrogen atoms in the pyrimidine ring. Additionally, the aromatic nature of the pyrimidine ring could lead to π-π stacking interactions with other aromatic systems. Understanding these non-covalent interactions is key to predicting the molecule's behavior in larger biological or material systems.
Advanced Algorithms in Quantum Chemical Computations for Chemical Systems
The field of quantum chemistry is continually evolving, with the development of more accurate and efficient algorithms. nih.govrsc.org Advanced methods, including multiscale quantum algorithms, are being developed to tackle complex chemical systems. nih.govrsc.org These emerging techniques hold the potential to provide more precise predictions of the properties and reactivity of molecules like this compound, especially within complex environments. nih.govrsc.orgarxiv.orgnumberanalytics.com Such algorithms are crucial for applications in drug discovery and materials science. rsc.orgacs.org
Future Research Trajectories for 2 Ethoxypyrimidine 5 Carboxylic Acid
Development of Green and Sustainable Synthetic Routes for Pyrimidine (B1678525) Carboxylic Acids
The chemical industry's shift towards environmental consciousness has spurred the development of green and sustainable synthetic methodologies. For pyrimidine carboxylic acids like 2-ethoxypyrimidine-5-carboxylic acid, future research will likely prioritize the adoption of eco-friendly practices that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of investigation include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.comnih.goveurekaselect.comacs.orgresearchgate.net The application of microwave-assisted organic synthesis (MAOS) to the production of pyrimidine derivatives has been shown to be a sustainable and efficient approach. nih.gov
One-Pot, Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the synthesis of complex molecules like pyrimidines in a single step from readily available starting materials. nih.govmdpi.comscielo.org.mxacs.orgoiccpress.com This approach is inherently more sustainable as it reduces the number of synthetic steps, minimizes the use of solvents and reagents, and simplifies purification processes. rasayanjournal.co.inresearchgate.net
Use of Green Catalysts and Solvents: Research is increasingly focused on replacing hazardous and expensive catalysts with environmentally benign alternatives. Furthermore, the use of greener solvents, or even solvent-free reaction conditions, is a critical aspect of sustainable chemistry. rasayanjournal.co.inresearchgate.net The development of reusable catalysts will also be a key focus to improve the economic and environmental viability of pyrimidine carboxylic acid synthesis.
| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, solvent-free options tandfonline.comnih.gov | Microwave irradiation tandfonline.comresearchgate.net |
| One-Pot Reactions | Reduced steps, less waste, simplified work-up nih.govmdpi.com | Catalyst-free or mild acid/base catalysis nih.govoiccpress.com |
| Green Catalysis | Use of non-toxic, reusable catalysts, milder conditions researchgate.net | Chitosan-silica sulfate nano hybrid (CSSNH) researchgate.net |
Unveiling Novel Reactivity Patterns and Selectivity Control in Pyrimidine Chemistry
The functionalization of the pyrimidine ring is a crucial step in the development of new derivatives with tailored properties. Future research will aim to uncover novel reactivity patterns and achieve precise control over the selectivity of these reactions.
Current challenges in pyrimidine chemistry include the often difficult direct functionalization of the pyrimidine ring due to its electrophilic character. acs.org Future research will likely focus on:
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov Developing methods for the selective C-H functionalization of the pyrimidine ring in compounds like this compound will open new avenues for creating diverse molecular libraries. acs.orgresearchgate.netresearchgate.net
Regio- and Chemoselective Reactions: Achieving high selectivity in the functionalization of a molecule with multiple reactive sites is a significant challenge. Future work will focus on the development of new reagents and catalytic systems that can precisely target specific positions on the pyrimidine ring. acs.org This will enable the synthesis of highly complex and specifically functionalized pyrimidine derivatives.
Deconstruction-Reconstruction Strategies: Innovative approaches, such as deconstruction-reconstruction strategies, can provide access to novel pyrimidine analogues that are difficult to obtain through traditional methods. nih.gov This involves the cleavage of bonds within the pyrimidine core followed by the formation of new bonds to create a diversified molecular scaffold.
Integration of Computational and Experimental Methodologies for Rational Design of Pyrimidine Derivatives
The synergy between computational and experimental approaches has revolutionized drug discovery and materials science. For this compound, this integrated approach will be instrumental in the rational design of new derivatives with desired biological activities or material properties.
Future research in this area will likely involve:
In Silico Screening and Molecular Docking: Computational tools can be used to predict the binding affinity of pyrimidine derivatives to specific biological targets, such as enzymes or receptors. biotech-asia.orgresearchgate.netsemanticscholar.orgbenthamdirect.comnih.govnih.govmdpi.comresearchgate.neteurekaselect.commdpi.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org These models can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Pharmacophore Modeling and ADMET Prediction: Pharmacophore modeling helps to identify the key structural features required for a molecule to interact with a specific biological target. researchgate.netsemanticscholar.org Additionally, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. mdpi.com
| Computational Method | Application in Pyrimidine Research | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to biological targets eurekaselect.com | Identification of potent enzyme inhibitors or receptor agonists/antagonists |
| 3D-QSAR | Correlating 3D structural features with biological activity researchgate.net | Design of new derivatives with enhanced potency |
| Pharmacophore Mapping | Identifying essential features for biological activity semanticscholar.org | Guiding the design of novel scaffolds with similar activity |
| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties mdpi.com | Early-stage selection of candidates with favorable profiles |
Exploration of this compound as a Versatile Synthon for Complex Molecular Architectures
The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound, with its multiple functional groups, is an ideal candidate for use as a versatile synthon in the construction of more complex molecules. chemimpex.comorganic-chemistry.org
Future research will likely explore the use of this compound as a building block for:
Medicinal Chemistry Scaffolds: The pyrimidine core is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. nih.govnih.gov The carboxylic acid and ethoxy groups of this compound provide convenient handles for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.
Supramolecular Assemblies: The ability of the carboxylic acid group to form strong hydrogen bonds makes this compound a potential building block for the construction of self-assembling supramolecular structures. rsc.org
Functional Materials: Pyrimidine derivatives have been investigated for their potential applications in materials science, including as components of organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this compound could be exploited in the design of novel functional materials.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxypyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways starting with pyrimidine derivatives. For example:
- Step 1 : Ethoxylation of a pyrimidine precursor (e.g., 2-chloropyrimidine-5-carboxylic acid) using sodium ethoxide under reflux conditions in anhydrous ethanol .
- Step 2 : Hydrolysis of intermediates (e.g., ethyl esters) to yield the carboxylic acid moiety, often employing acidic (HCl) or basic (NaOH) conditions .
- Key Factors : Temperature control (70–90°C), inert atmosphere (N₂), and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield and purity. Monitor via TLC or HPLC .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) and carboxylic acid (-COOH) groups. The ethoxy protons appear as a quartet (δ ~1.3–1.5 ppm for CH₃) and triplet (δ ~3.4–4.0 ppm for CH₂), while the pyrimidine ring protons resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm carboxylic acid (broad peak ~2500–3000 cm⁻¹ for O-H stretch) and C=O (sharp peak ~1680–1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) should align with the molecular weight (e.g., 182.17 g/mol for C₇H₈N₂O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during ethoxy group introduction?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for ethoxylation .
- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts enhance reaction rates and selectivity .
- Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation and adjust temperature/pH dynamically .
Q. How should researchers address contradictions in reported bioactivity data for pyrimidine derivatives like this compound?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell lines, solvent concentration) to minimize discrepancies. For example, IC₅₀ values in enzyme inhibition studies vary with buffer pH and incubation time .
- Meta-Analysis : Compare data across studies using tools like ChemBioDraw® to correlate structural features (e.g., ethoxy vs. methyl substitutions) with activity trends .
Q. What computational strategies predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 2WG) to model interactions between the ethoxy group and hydrophobic enzyme pockets .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to link electronic parameters (Hammett σ) with inhibitory activity .
Q. What is the compound’s role in enzyme inhibition studies, and how can its mechanism be validated?
- Methodological Answer :
- Target Enzymes : Test against dihydrofolate reductase (DHFR) or kinases using fluorometric assays. The carboxylic acid group may chelate Mg²⁺ in active sites .
- Mechanistic Validation :
- Competitive Inhibition : Vary substrate concentration and measure Km/Vmax shifts .
- X-ray Crystallography : Resolve co-crystal structures to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
